molecular formula C18H29NO3 B119296 Isoundecyl 5-hydroxyanthranilate CAS No. 148915-77-9

Isoundecyl 5-hydroxyanthranilate

Cat. No. B119296
M. Wt: 307.4 g/mol
InChI Key: NGQKBZVVKVAIIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoundecyl 5-hydroxyanthranilate (IUH) is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. IUH is a derivative of tryptophan, an essential amino acid that is a precursor to serotonin, a neurotransmitter that regulates mood, appetite, and sleep. IUH has been shown to have various biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

  • 5-Lipoxygenase Inhibition : Isoundecyl 5-hydroxyanthranilate, identified as one of the 5-lipoxygenase inhibitors in a study, was found in the fermentation broth of a Streptomyces strain. Its structure, along with similar compounds, was linked to significant 5-lipoxygenase inhibitory activities in vitro (Ohkuma et al., 1993).

  • Marine-Derived Actinobacterium Metabolites : Research identified new 5-hydroxyanthranilic acid-related compounds, including anthocidins, from the fermentation broth of a marine-derived actinomycete. These compounds featured variations in alkyl side chains and exhibited cytotoxic and antibacterial activities (Guo et al., 2018).

  • Stability in Oat Avenanthramides : A study on oat avenanthramides, including compounds like N-(4'-hydroxy)-(E)-cinnamoyl-5-hydroxyanthranilic acid, revealed insights into their stability under various conditions like pH, temperature, and UV-light treatment. This research is significant for understanding the preservation of these compounds in food processing (Dimberg et al., 2001).

  • Microbial Metabolism of Anthranilic Acid : Nocardia opaca, a microorganism, was found to metabolize anthranilate with 5-hydroxyanthranilic acid as an intermediate. This study provides insight into the microbial pathways involving 5-hydroxyanthranilates and their degradation processes (Cain, 2005).

  • Antioxidant Properties in Oat Avenanthramides : Avenanthramides, including derivatives of 5-hydroxyanthranilic acid, were synthesized and their antioxidant activities were assessed in vitro. This research demonstrates the potential health benefits of these compounds, particularly in relation to oxidative stress (Peterson et al., 2002).

properties

CAS RN

148915-77-9

Product Name

Isoundecyl 5-hydroxyanthranilate

Molecular Formula

C18H29NO3

Molecular Weight

307.4 g/mol

IUPAC Name

9-methyldecyl 2-amino-5-hydroxybenzoate

InChI

InChI=1S/C18H29NO3/c1-14(2)9-7-5-3-4-6-8-12-22-18(21)16-13-15(20)10-11-17(16)19/h10-11,13-14,20H,3-9,12,19H2,1-2H3

InChI Key

NGQKBZVVKVAIIG-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCCCOC(=O)C1=C(C=CC(=C1)O)N

Canonical SMILES

CC(C)CCCCCCCCOC(=O)C1=C(C=CC(=C1)O)N

Other CAS RN

148915-77-9

synonyms

BU 4601 B
BU-4601 B
isoundecyl 5-hydroxyanthranilate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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